3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid
Description
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core partially saturated in the 4,5,6,7-positions. The indazole scaffold is substituted with a phenyl group at position 3 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid) and lipophilicity (from the aromatic phenyl group).
Properties
CAS No. |
1332593-76-6 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27316 |
Synonyms |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Origin of Product |
United States |
Preparation Methods
Acylation and Cyclization
Treatment of 1 with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at −78°C yields keto-ester 2 (68% yield). Subsequent cyclization with propylhydrazine generates the tetrahydroindazole scaffold (3 ) in 82% yield. This step is highly sensitive to the choice of hydrazine derivative, as substituting propylhydrazine with oxygen- or sulfur-containing nucleophiles results in complete loss of activity.
Hydrolysis and Carboxylic Acid Formation
Ester hydrolysis of 3 using 3N HCl produces carboxylic acid 4 (84% yield). The reaction conditions are critical for preserving the tetrahydroindazole structure, with prolonged exposure to strong acids leading to ring-opening byproducts.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Acylation | LDA, diethyl oxalate, −78°C | 68% | Low temp prevents side reactions |
| Cyclization | Propylhydrazine, reflux | 82% | Exclusive formation of 1H-indazole regioisomer |
| Hydrolysis | 3N HCl, 60°C | 84% | pH control essential for purity |
Regiochemical Control and Substituent Effects
The position of the phenyl group and carboxylic acid moiety is governed by the cyclization pattern during tetrahydroindazole formation. Molecular docking studies reveal that the 3-phenyl-5-carboxylic acid arrangement maximizes hydrogen bonding with key residues (Glu172, Tyr120) in biological targets.
Solubility and Stability Considerations
Selected physicochemical properties of intermediates:
| Compound | PBS Solubility (μM) | Microsomal Stability (% remaining) |
|---|---|---|
| 7a | >1000 | 78 ± 3 |
| 7bf | 850 ± 45 | 92 ± 2 |
| 7be | 320 ± 30 | 65 ± 4 |
Data from metabolic studies indicate that fluorinated derivatives (7bf ) exhibit enhanced stability compared to non-fluorinated analogs.
Alternative Synthetic Approaches
Hydrazone Cyclization Method
A complementary route employs 2-fluoro-5-nitrobenzaldehyde (6 ) as starting material. Reaction with phenylhydrazine hydrochloride in DMF at 90°C generates the indazole core through consecutive hydrazone formation and cyclization:
-
Hydrazone formation: 2 h at 90°C (quantitative)
-
Base-mediated cyclization (K₂CO₃): 4 h at 90°C (78% yield)
This method avoids cryogenic conditions but requires careful pH control during workup to prevent decarboxylation.
Reductive Amination Strategies
Late-stage functionalization via reductive amination enables diversification of the N1 position:
-
Sodium triacetoxyborohydride (STAB) in dichloroethane
-
60–85% yields for aliphatic amines
-
<20% yields for aromatic amines
Analytical Characterization Techniques
HPLC Method Development
Reverse-phase HPLC analysis using a C18 column (4.6 × 150 mm, 3 μm) with mobile phase (ACN:H₂O:H₃PO₄ = 65:35:0.1%) achieves baseline separation of regioisomers. Critical parameters:
-
Flow rate: 1.0 mL/min
-
Detection: UV 254 nm
-
Retention time: 8.2 min for target compound
Spectroscopic Confirmation
Key NMR signatures (DMSO-d₆):
-
δ 12.15 ppm (broad, COOH)
-
δ 7.82–7.35 ppm (m, 5H, aromatic)
-
δ 3.15 ppm (t, J = 6.8 Hz, 2H, CH₂N)
IR spectroscopy confirms carboxylic acid formation through characteristic C=O stretch at 1695 cm⁻¹.
Challenges and Optimization Opportunities
Byproduct Formation
Major impurities identified during scale-up:
-
Over-hydrolysis product (15–20% at >3N HCl concentration)
-
N-oxidation byproducts (5–8% with strong oxidizing agents)
Mitigation strategies:
-
Gradient HCl addition during hydrolysis
-
Strict oxygen exclusion during amidation steps
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anti-inflammatory Properties
One of the most notable applications of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is its anti-inflammatory activity. Research indicates that this compound exhibits considerable anti-inflammatory effects when tested in vivo. In a study involving the carrageenan edema test, it was found that 1-aryl derivatives of this compound demonstrated high anti-inflammatory activity, with the most potent derivative having an effective dose (ED50) value of 3.5 mg/kg .
Table 1: Anti-inflammatory Activity of 1-Aryl Derivatives
| Compound | ED50 (mg/kg) | Activity Level |
|---|---|---|
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |
| Other derivatives | Varies | Lower |
Anticancer Potential
Another significant application is in cancer research. The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that certain derivatives exhibit selective inhibition against histone deacetylases (HDACs), which are involved in cancer cell proliferation. For instance, a derivative labeled D28 demonstrated promising antiproliferative activity against various cancer cell lines at a concentration of 2 µM .
Table 2: Antiproliferative Activities Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D28 | K562 (hematologic) | 2 |
| D29 | MDA-MB-231 (solid) | Not effective |
| D30 | HepG2 (solid) | Not effective |
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory properties. Studies have revealed that it can act as an inhibitor for various enzymes involved in metabolic pathways. The percentage inhibitory rate (PIR) was calculated for synthesized compounds against HDAC isoforms, showing promising results for further development .
Table 3: Enzyme Inhibition Rates
| Compound | PIR (%) at 2 µM |
|---|---|
| D11 | 63.49 |
| D12 | 74.91 |
| D23 | 66.16 |
| D24 | 68.00 |
Synthesis and Structural Modifications
The synthesis of this compound involves a condensation reaction between phenylhydrazine and specific cyclohexanone derivatives . Structural modifications have been explored to enhance its biological activity and selectivity towards targets.
Mechanism of Action
The mechanism of action of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid, highlighting substituent variations and their implications:
Key Observations :
- Phenyl vs. Alkyl Substituents : Replacement of the phenyl group (3-position) with methyl or methoxymethyl reduces aromatic interactions but improves solubility .
- Carboxylic Acid vs. Ester : The ethyl ester analog () exhibits higher lipophilicity, making it more membrane-permeable but less acidic than the carboxylic acid form .
Physicochemical and Spectral Properties
- Acidity : The carboxylic acid group (pKa ~4-5) in the parent compound enables ionic interactions, whereas ester analogs (e.g., ) lack this property .
- Spectroscopic Data : Similar compounds in were characterized using IR, NMR, and UV spectroscopy. For example, the carbonyl stretch of the carboxylic acid appears at ~1700 cm⁻¹ in IR, distinct from ester carbonyls (~1740 cm⁻¹) .
- Theoretical Calculations : GIAO method calculations (B3LYP/HF levels) for related triazolones () suggest that electronic environments of substituents significantly influence NMR shielding constants, a principle applicable to indazole analogs .
Biological Activity
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid (CAS No. 1332593-76-6) is a heterocyclic compound belonging to the indazole family. This compound exhibits a diverse range of biological activities, including potential anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : 1332593-76-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation pathways. This inhibition can lead to anti-inflammatory effects that are beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anti-inflammatory Activity
The compound's ability to inhibit COX-2 suggests significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating promising potency . The presence of the phenyl group is crucial for enhancing its activity against these cell lines.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The most active derivative exhibited an IC50 of 10 µM against HepG2 liver cancer cells. Molecular docking studies suggested that this compound interacts effectively with the active site of key oncogenic proteins .
Anti-inflammatory Research
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. What advanced analytical techniques are underutilized in studying this compound?
- Recommendations :
- Cryo-EM : Resolve binding modes to large protein complexes (e.g., NF-κB).
- In-cell NMR : Monitor real-time interactions in live macrophages .
- Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
